Comparative Antiproliferative Potency in Cancer Cells: C4-Amine Linked 3,5-Dimethylisoxazole vs. Lead Compound
Compounds synthesized from the 3,5-dimethylisoxazole scaffold have demonstrated significantly improved antiproliferative activity compared to earlier lead compounds. For instance, a derivative of this class (compound 22) was reported to inhibit the proliferation of HCT116 colorectal cancer cells with an IC50 of 162 nM [1]. This represents an approximate 20-fold increase in potency over a reference inhibitor (compound 14) in the same assay [1].
| Evidence Dimension | Antiproliferative Potency (IC50) |
|---|---|
| Target Compound Data | 162 nM (compound 22, a derivative of 3,5-dimethylisoxazole scaffold) |
| Comparator Or Baseline | Reference inhibitor (compound 14) |
| Quantified Difference | ~20-fold increase in potency |
| Conditions | HCT116 colorectal cancer cell line proliferation assay |
Why This Matters
This data demonstrates that the 3,5-dimethylisoxazole scaffold, for which this compound is a key building block, enables the synthesis of derivatives with significantly enhanced cellular potency, justifying its selection over less active chemical series for BET inhibitor development.
- [1] Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters, 2020, 11(10), 1928-1934. View Source
